(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
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Overview
Description
The compound “(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid” is also known as “2-{8-methyl-4-oxo-1H,4H-chromeno[4,3-c]pyrazol-1-yl}acetic acid”. It has a CAS Number of 1284054-92-7 and a molecular weight of 258.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid”. The InChI code is "1S/C13H10N2O4/c1-7-2-3-10-8(4-7)12-9(13(18)19-10)5-14-15(12)6-11(16)17/h2-5H,6H2,1H3,(H,16,17)" . This information can be used to generate a 3D model of the molecule for further analysis.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Chemical Synthesis and Characterization
The compound (8-Methyl-4-Oxochromeno[4,3-c]Pyrazol-1(4H)-yl)acetic acid is closely related to pyrazole derivatives, which are used in various chemical synthesis processes. For instance, compounds like 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids have been explored for their unique cyclic imide products and tautomeric forms, showcasing the versatility of pyrazole derivatives in chemical reactions (Smyth et al., 2007).
2. Synthesis of Pyrazole Derivatives
Research has been conducted on the synthesis of pyrazole derivatives, such as the one-pot, multi-component condensation processes to create 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, indicating the compound's potential in complex chemical syntheses (Xiao et al., 2011).
3. Exploration of Bicyclic Heterocycles
The chemical properties of similar pyrazole-based compounds, like (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, have been studied, revealing their potential in producing interesting bicyclic heterocycles, which could be relevant to the study of this compound (Bawa et al., 2010).
4. Development of AMPA Antagonists
Related pyrazole derivatives have been synthesized and evaluated for their potent affinities as AMPA antagonists, demonstrating the pharmacological potential of pyrazole-based compounds in neurological research (Mignani et al., 2000).
5. Electrochemical Studies
Novel Mannich bases bearing a pyrazolone moiety have been synthesized, and their electrochemical behavior studied, indicating the applicability of such compounds in electrochemical research (Naik et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-7-2-3-10-8(4-7)12-9(13(18)19-10)5-14-15(12)6-11(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXDRILNYIMEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2N(N=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284054-92-7 |
Source
|
Record name | 2-{8-methyl-4-oxo-1H,4H-chromeno[4,3-c]pyrazol-1-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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